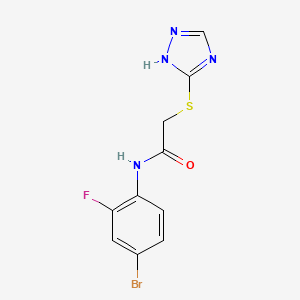
N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a chemical compound that belongs to the class of triazole-containing molecules. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. In
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide may exhibit antifungal and antibacterial activity by disrupting the cell membranes of these microorganisms.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to exhibit inhibitory activity against certain enzymes, such as cytochrome P450 and monoamine oxidase. These enzymes play important roles in the metabolism of drugs and neurotransmitters, respectively. Therefore, N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide may have potential applications in the treatment of various diseases and disorders, such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its potential as a selective inhibitor of certain enzymes. Additionally, this compound may exhibit antifungal and antibacterial activity, which could be useful in the development of new antimicrobial agents. However, one limitation of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is its limited solubility in water, which could make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. One direction could be the further exploration of its potential as a selective inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, the antifungal and antibacterial activity of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide could be further studied to develop new antimicrobial agents. Another direction could be the development of new synthetic routes to improve the yield and purity of this compound. Overall, the study of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has the potential to contribute to the development of new drugs and therapies for various diseases and disorders.
Synthesis Methods
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the reaction of 4-bromo-2-fluoroaniline with potassium thioacetate and 1,2,4-triazole-3-carboxylic acid in the presence of a catalyst. This reaction results in the formation of the desired compound, which can be purified using various techniques such as column chromatography.
Scientific Research Applications
N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to exhibit inhibitory activity against certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, N-(4-bromo-2-fluorophenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its potential use as an antifungal and antibacterial agent.
properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFN4OS/c11-6-1-2-8(7(12)3-6)15-9(17)4-18-10-13-5-14-16-10/h1-3,5H,4H2,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKOKMVEFLXYLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(3,4,5-trimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5213797.png)
![N-{2-[4-(3-methylbenzoyl)-1-piperazinyl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B5213799.png)
![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![4-[5-(2-methylbenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5213831.png)

![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)
![1-[4-(4-ethylphenoxy)butoxy]-2-methoxybenzene](/img/structure/B5213847.png)

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)

![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)